![molecular formula C16H13N3O4 B8113751 2-(2,6-Dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione](/img/structure/B8113751.png)
2-(2,6-Dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione
Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C16H13N3O4 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic Properties
The novel derivatives of isoindoline, including 2-(2,6-Dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione, have been studied for their photophysical and thermal properties. These compounds exhibit high thermal stability and show promise as fluorescent compounds, with applications in optoelectronics. Computational studies using Density Functional Theory have been conducted to understand their optical band gaps and Frontier Molecular Orbital energies (Mane, Katagi, & Melavanki, 2019).
Tyrosinase Inhibition and Antioxidant Properties
Isoindoline derivatives, including the specific compound , have been synthesized and evaluated for their antioxidant and antityrosinase properties. One of the derivatives showed higher tyrosinase inhibitory activity compared to the control, indicating potential applications in dermatology and cosmetic science (Then et al., 2018).
Potential Antitumor Properties
A series of derivatives have been designed and synthesized as cereblon modulators. Selected compounds demonstrated potent antiproliferative activity against specific cell lines, suggesting potential applications in cancer research and therapy (Liu et al., 2022).
Antimicrobial Activities
The isoindoline-1,3-dione derivatives have been evaluated for their antimicrobial activities, showing efficacy against various pathogens. This suggests their potential application in developing new antimicrobial agents (Ghabbour & Qabeel, 2016).
Corrosion Inhibition
Derivatives of isoindoline-1,3-dione have been tested as corrosion inhibitors for mild steel in acidic environments, showing efficient inhibition properties. This implies their potential use in materials science and industrial applications (Chadli et al., 2017).
Anticancer Activity
Isoindoline derivatives have been evaluated for their in vitro anticancer activity against human hepatoma cell lines, showing promise as potential anticancer agents. Molecular docking studies support their activity, indicating a potential therapeutic application (Reja et al., 2021).
Antibiofilm and Anticancer Potentials
Novel derivatives of isoindoline-1,3-dione have been synthesized and evaluated for their antibiofilm and in vitro anticancer activities. These findings suggest their potential as new chemical entities for antibiofilm and anticancer drug development (Mane, Katagi, Bhasme, Pattar, Wei, & Joshi, 2019).
properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-ynylamino)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-2-8-17-10-5-3-4-9-13(10)16(23)19(15(9)22)11-6-7-12(20)18-14(11)21/h1,3-5,11,17H,6-8H2,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLSNEYLHJEMPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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